

Strontium Sulfite Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium sulfite**

Cat. No.: **B085211**

[Get Quote](#)

An In-depth Examination of **Strontium Sulfite**'s Solubility Characteristics in Aqueous and Organic Media, Including Detailed Experimental Protocols and Methodologies.

This technical guide provides a thorough analysis of the solubility of **strontium sulfite** (SrSO_3) in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise solubility data and robust experimental procedures. This document consolidates available quantitative data, outlines detailed methodologies for solubility determination, and presents a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of **strontium sulfite** is a critical parameter in various chemical and pharmaceutical applications. The following tables summarize the available quantitative data for its solubility in water.

Table 1: Solubility of Strontium Sulfite in Water

Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Solubility Product Constant (K _{sp})
16-18	0.0033	2.0×10^{-4}	-
20	0.00138	8.2×10^{-6}	-
25	0.0015	8.9×10^{-5}	3.98×10^{-8} (pK _{sp} : 7.4)
90	0.00322	1.91×10^{-5}	-

Note: The solubility of **strontium sulfite** generally increases with temperature, indicating a positive temperature coefficient.

Table 2: Influence of Other Solutes on Aqueous Solubility of Strontium Sulfite

Solute	Concentration	Effect on SrSO ₃ Solubility
Sodium Chloride (NaCl)	0.7 mol/dm ³	The concentration of dissolved strontium sulfite decreases over 24 hours, suggesting a phase transition of the solid.
Sulfur Dioxide (SO ₂)	Increasing content	Solubility increases significantly.
Ethanol (C ₂ H ₅ OH)	Increasing content	Solubility decreases.

Solubility in Organic Solvents

Quantitative data on the solubility of **strontium sulfite** in common organic solvents is not extensively available in the reviewed literature. However, the following qualitative information has been reported:

- Ethanol: The solubility of **strontium sulfite** decreases with an increasing concentration of ethanol in aqueous solutions. This suggests a low solubility in pure ethanol.

- Acetic Acid (dilute): **Strontium sulfite** is described as "practically insoluble" in dilute acetic acid.
- Methanol, Acetone, Diethyl Ether, Dimethyl Sulfoxide (DMSO): Specific quantitative solubility data for **strontium sulfite** in these solvents could not be identified in the comprehensive literature search. Generally, inorganic salts like **strontium sulfite** tend to have very low solubility in non-polar or weakly polar organic solvents. While DMSO is a powerful polar aprotic solvent capable of dissolving many inorganic salts, specific data for **strontium sulfite** is not available.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like **strontium sulfite** requires precise experimental techniques. Below are detailed methodologies for common experimental protocols.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

- **Strontium sulfite** powder
- Distilled or deionized water (or organic solvent)
- Thermostatically controlled water bath or incubator
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with appropriate pore size)
- Pre-weighed evaporation dishes or beakers
- Analytical balance

- Drying oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **strontium sulfite** powder to a known volume of the solvent in a sealed flask.
 - Place the flask in a thermostatically controlled water bath set to the desired temperature.
 - Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.
 - Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred.
 - Filter the collected supernatant through a fine-pore filter (e.g., 0.22 μm) to remove any remaining microcrystals.
- Determination of Solute Mass:
 - Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.
 - Heat the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **strontium sulfite** (below 380°C).
 - Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
 - Weigh the dish containing the dry **strontium sulfite** residue on an analytical balance.
- Calculation of Solubility:

- The mass of the dissolved **strontium sulfite** is the final mass of the dish and residue minus the initial mass of the empty dish.
- Solubility is then calculated as grams of solute per 100 mL of solvent or in other desired units.

Conductometric Method

This method is suitable for sparingly soluble ionic compounds and relies on measuring the electrical conductivity of a saturated solution.

Materials:

- **Strontium sulfite** powder
- High-purity, deionized water
- Conductivity meter with a calibrated probe
- Thermostatically controlled water bath
- Magnetic stirrer and stir bars
- Filtration apparatus

Procedure:

- Prepare a Saturated Solution: Follow step 1 as described in the gravimetric method, using deionized water as the solvent.
- Measure Conductivity:
 - Calibrate the conductivity meter according to the manufacturer's instructions.
 - Measure the conductivity of the deionized water used to prepare the solution (this will serve as a blank).
 - Filter the saturated **strontium sulfite** solution to remove all undissolved solids.

- Immerse the conductivity probe in the filtered saturated solution and record the conductivity reading once it has stabilized.
- Calculate Solubility:
 - The specific conductance of the **strontium sulfite** solution is the measured conductivity minus the conductivity of the deionized water.
 - The molar conductivity at infinite dilution (Λ°) for **strontium sulfite** can be estimated from the sum of the ionic conductivities of Sr^{2+} and SO_3^{2-} ions (available in reference literature).
 - The molar solubility (S) can then be calculated using the formula: $S = (1000 * \kappa) / \Lambda^\circ$, where κ is the specific conductance of the salt.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gravimetric solubility determination.

- To cite this document: BenchChem. [Strontium Sulfite Solubility: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085211#strontium-sulfite-solubility-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b085211#strontium-sulfite-solubility-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com